molecular formula C5H12N2 B1446367 2-Aminomethyl-1-methylazetidine CAS No. 1363382-92-6

2-Aminomethyl-1-methylazetidine

Cat. No. B1446367
CAS RN: 1363382-92-6
M. Wt: 100.16 g/mol
InChI Key: QVSTZIIJZBVKNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scalable synthesis techniques for ®-2-Aminomethyl-1-methylazetidine derivatives have been developed, highlighting its significance in laboratory and industrial applications. These methods include in situ generation and cyclization of substrates, yielding bench-stable, crystalline products. A novel synthesis route for polyhydroxylated azetidine iminosugars, including ®-2-Aminomethyl-1-methylazetidine derivatives, from D-glucose has been explored.


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Building Blocks for Polyamines

Azetidines, including 2-Aminomethyl-1-methylazetidine, can serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, such as healthcare and food packaging, to prevent the growth of harmful microorganisms.

CO2 Adsorption

Polymers derived from azetidines have shown potential in CO2 adsorption . This application is particularly relevant in the context of climate change, as effective CO2 adsorption techniques can help reduce greenhouse gas emissions.

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation and materials templating . Chelation involves the formation of multiple bonds between a polydentate (multiple bonded) ligand and a central atom. Materials templating, on the other hand, involves using a template to guide the structure and properties of a material.

Non-viral Gene Transfection

Another interesting application of azetidine-based polymers is in non-viral gene transfection . This process involves the introduction of foreign DNA into cells using non-viral methods, which can be safer and more efficient than viral methods.

Organic Synthesis and Medicinal Chemistry

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

(1-methylazetidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZIIJZBVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-1-methylazetidine

CAS RN

1363382-92-6
Record name (1-methylazetidin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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